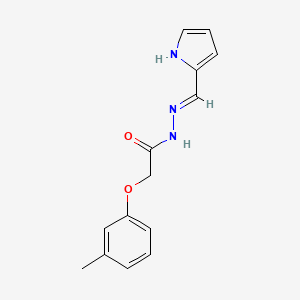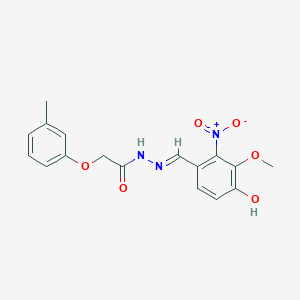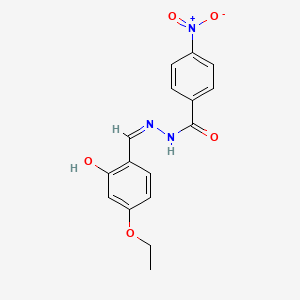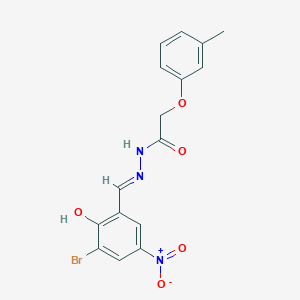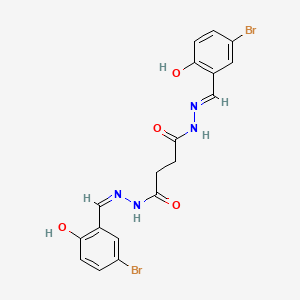
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide
Übersicht
Beschreibung
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide, also known as BHBS, is a chemical compound that has gained significant attention in scientific research. BHBS is a hydrazone derivative that has been synthesized through the reaction of succinic acid dihydrazide with 5-bromo-2-hydroxybenzaldehyde. This compound has been found to possess various biochemical and physiological properties, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide involves the inhibition of various cellular processes that are essential for cancer cell survival. N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide induces DNA damage and inhibits the activity of topoisomerases, leading to the arrest of the cell cycle and apoptosis. This compound also inhibits the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has been found to possess various biochemical and physiological effects that make it a promising candidate for further research. This compound has been found to possess potent antioxidant activity, which can protect cells from oxidative stress and damage. N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide also possesses anti-inflammatory activity, which can reduce inflammation and prevent the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has several advantages for lab experiments, including its high yield and purity, its potent anticancer activity, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also limitations to using N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide, including the development of new drugs for the treatment of cancer, the investigation of its potential applications in other diseases, and the optimization of its synthesis method to improve its yield and purity. Further research is also needed to determine the optimal dosage and administration of N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide for therapeutic purposes.
Wissenschaftliche Forschungsanwendungen
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most significant research areas is the development of new drugs for the treatment of cancer. N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide has been found to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for further drug development.
Eigenschaften
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br2N4O4/c19-13-1-3-15(25)11(7-13)9-21-23-17(27)5-6-18(28)24-22-10-12-8-14(20)2-4-16(12)26/h1-4,7-10,25-26H,5-6H2,(H,23,27)(H,24,28)/b21-9-,22-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDZIBWLXCKLOOV-CHQRTDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC(=O)CCC(=O)N/N=C\C2=C(C=CC(=C2)Br)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br2N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~4~-bis(5-bromo-2-hydroxybenzylidene)succinohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethoxy-N-{3-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B3726823.png)
![N-(4-chlorophenyl)-2-cyano-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B3726824.png)
![N-ethyl-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B3726832.png)
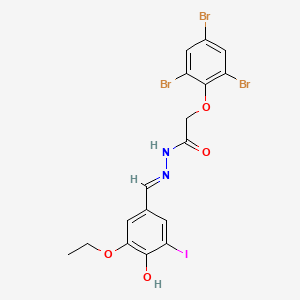
![2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide](/img/structure/B3726850.png)
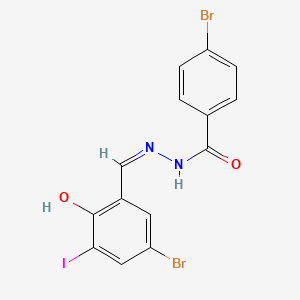
![4-amino-4-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-buten-2-one](/img/structure/B3726868.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)
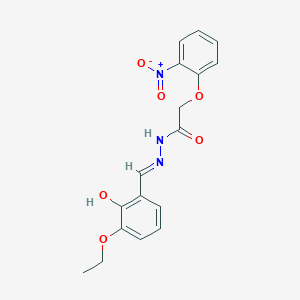
![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)
